9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline
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Overview
Description
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique fused ring structure, which includes a furoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline typically involves the reaction of 4-hydroxyquinolones with specific reagents. One reported method includes the reaction of 4-hydroxyquinolones with 2-[bis(methylthio)methylene]malononitrile in DMF/Et3N, resulting in the formation of furoquinolone derivatives . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to increase the rate and yield of the reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may produce dihydroquinoline derivatives .
Scientific Research Applications
9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 9-Ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of cell proliferation, induction of apoptosis, and modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core but differ in their functional groups and ring structures.
Furoquinolones: These compounds have a similar fused ring structure but may differ in their substituents and overall chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its diverse range of applications in scientific research further highlight its uniqueness .
Properties
Molecular Formula |
C14H15NO2 |
---|---|
Molecular Weight |
229.27 g/mol |
IUPAC Name |
9-ethyl-7-methoxy-1,3-dihydrofuro[3,4-b]quinoline |
InChI |
InChI=1S/C14H15NO2/c1-3-10-11-6-9(16-2)4-5-13(11)15-14-8-17-7-12(10)14/h4-6H,3,7-8H2,1-2H3 |
InChI Key |
ZMUBQHMEJZWUPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2COCC2=NC3=C1C=C(C=C3)OC |
Origin of Product |
United States |
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